

An In-depth Technical Guide to the Environmental Fate and Toxicity of Fuberidazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a benzimidazole fungicide, has been utilized for the control of various seed-borne fungal diseases. Its environmental persistence, potential for transport, and toxicological profile are of significant interest to ensure its safe use and to understand its impact on non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and toxicity of **Fuberidazole**, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways to support risk assessment and further research.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its solubility, mobility, and persistence in various environmental compartments.



Property	Value	Reference
Chemical Name	2-(2-Furyl)benzimidazole	[1]
CAS Number	3878-19-1	[2]
Molecular Formula	C11H8N2O	[2]
Molecular Weight	184.19 g/mol	[1]
Melting Point	310-312 °C	[2]
Vapor Pressure	<1 x 10 ⁻³ Pa (at 20 °C)	[2]
Water Solubility	200 mg/L (at pH 4, 20 °C)	[2]
71 mg/L (at pH 7, 20 °C)	[2]	
LogP (Octanol-Water Partition Coefficient)	2.670	[2]
pKa (base)	4.6	[2]

Environmental Fate

The environmental fate of **Fuberidazole** encompasses its transformation and transport in soil, water, and air. Key processes include biodegradation, photodegradation, hydrolysis, and sorption.

Degradation

2.1.1. Biodegradation

Microbial degradation is a primary route for the dissipation of **Fuberidazole** in the environment. Studies have shown that various bacteria and fungi can effectively degrade this fungicide.



Organism	Degradation (%)	Half-life (t ₁ / ₂) (days)	Reference
Pseudomonas syringae	91	10.3	[3]
Penicillium chrysogenum	86	10.6	[3]
Aspergillus niger	59	11.0	[3]
Aspergillus flavus	57	11.9	[3]
Xanthomonas citri	31	11.9	[3]
Soil (general)	-	88.7 (medium persistence)	[3]

The primary metabolites identified from the biodegradation of **Fuberidazole** include Benzimidazole 2-carboxylic acid, Benzimidazole, and 1-(1H-benzimidazole-2-yl)ethanone[3].

2.1.2. Photodegradation

Fuberidazole is sensitive to light and can undergo photodegradation, particularly in aqueous environments.

Condition	Half-life (t ₁ / ₂)	Reference
Aqueous solution (light sensitive)	~15 minutes	[4]

Photolysis of **Fuberidazole** can lead to the formation of several degradation products, including benzimidazole-2-carboxylic acid and its methyl ester, methyl 4-oxo-4-(benzimidazol-2-yl)crotonate, and 1-methoxybenzimidazole[4].

2.1.3. Hydrolysis

Fuberidazole is reported to be stable to hydrolysis in pure water[4]. However, the rate of hydrolysis can be influenced by pH.



рН	Stability	Reference
Pure water	Stable	[4]

Environmental Transport

2.2.1. Soil Sorption and Mobility

The mobility of **Fuberidazole** in soil is influenced by its sorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key indicator of this process.

Parameter	Value	Interpretation	Reference
Freundlich Adsorption Coefficient (Kf)	9.84 mL/g	-	[5]
Soil Organic Carbon Partition Coefficient (Koc)	605 mL/g	Slightly mobile	[5]

A Koc value of 605 mL/g suggests that **Fuberidazole** has a moderate tendency to adsorb to soil organic matter, indicating a relatively low potential for leaching into groundwater[5].

2.2.2. Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF).

Parameter	Value	Interpretation	Reference
Bioconcentration Factor (BCF)	37 L/kg	Low potential	[5]

A BCF of 37 L/kg indicates a low potential for **Fuberidazole** to bioaccumulate in aquatic organisms[5].

Ecotoxicity



The ecotoxicity of **Fuberidazole** has been evaluated for various non-target organisms to assess its potential environmental risk.

Organism	Endpoint	Value	Interpretation	Reference
Fish (Oncorhynchus mykiss - Rainbow Trout)	96-hour LC₅o	0.91 mg/L	Moderate	[6]
Aquatic Invertebrates (Daphnia magna)	21-day NOEC	0.12 mg/L	Moderate	[5]
Algae	72-hour EC50	Data not available	-	
Earthworms (Eisenia fetida)	14-day LC₅o	Data not available	-	
Honeybees (Apis mellifera)	Acute Contact LD ₅₀	Data not available	-	_
Acute Oral LD50	Data not available	-		_

Experimental Protocols

This section details the methodologies for key experiments cited in the environmental fate and toxicity assessment of **Fuberidazole**, based on standardized OECD guidelines.

Biodegradation in Soil (based on OECD 307)

Objective: To determine the rate and route of aerobic and anaerobic transformation of **Fuberidazole** in soil.

Methodology:

Test System: At least two different soil types with varying physicochemical properties (pH, organic carbon content, texture) are used.



- Test Substance Application: ¹⁴C-labeled Fuberidazole is applied to the soil samples at a concentration relevant to its agricultural use.
- Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity).
 For aerobic studies, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks. For anaerobic studies, the soil is saturated with water and purged with an inert gas (e.g., nitrogen).
- Sampling: Soil samples are collected at various time intervals over a period of up to 120 days.
- Analysis:
 - Extraction: Fuberidazole and its transformation products are extracted from the soil using appropriate organic solvents (e.g., acetonitrile, methanol).
 - Quantification: The parent compound and its metabolites in the extracts are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Mineralization: The amount of ¹⁴CO₂ produced is trapped in an alkaline solution and quantified by Liquid Scintillation Counting (LSC) to determine the extent of mineralization.
 - Bound Residues: Non-extractable residues are quantified by combusting the extracted soil and measuring the resulting ¹⁴CO₂.
- Data Analysis: The dissipation half-life (DT₅₀) of **Fuberidazole** and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Aquatic Toxicity

4.2.1. Fish, Acute Toxicity Test (based on OECD 203)

Objective: To determine the acute lethal toxicity of **Fuberidazole** to fish.

Methodology:



- Test Organism: A recommended fish species, such as Rainbow trout (Oncorhynchus mykiss), is used.
- Test Conditions: The test is conducted under static, semi-static, or flow-through conditions for 96 hours. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.
- Test Concentrations: Fish are exposed to a range of at least five concentrations of
 Fuberidazole prepared in a geometric series. A control group (without the test substance) is
 also included.
- Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
- Data Analysis: The 96-hour LC₅₀ (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
- 4.2.2. Daphnia sp., Acute Immobilisation Test (based on OECD 202)

Objective: To determine the acute toxicity of **Fuberidazole** to Daphnia magna.

Methodology:

- Test Organism: Young daphnids (<24 hours old) are used.
- Test Conditions: The test is conducted under static conditions for 48 hours in a suitable medium at a controlled temperature and photoperiod.
- Test Concentrations: Daphnids are exposed to a range of at least five concentrations of Fuberidazole. A control group is also included.
- Observations: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
- Data Analysis: The 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) and its 95% confidence limits are calculated.



4.2.3. Algal Growth Inhibition Test (based on OECD 201)

Objective: To determine the effect of **Fuberidazole** on the growth of a freshwater green alga.

Methodology:

- Test Organism: A recommended algal species, such as Scenedesmus subspicatus or Selenastrum capricornutum, is used.
- Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous illumination and controlled temperature for 72 hours.
- Test Concentrations: Algae are exposed to at least five concentrations of Fuberidazole. A
 control group is also included.
- Observations: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.
- Data Analysis: The 72-hour EC₅₀ (the concentration that causes a 50% reduction in algal growth rate or yield) is calculated.

Analytical Methodology: GC-MS for Fuberidazole Residue Analysis

Objective: To identify and quantify **Fuberidazole** residues in environmental samples.

Methodology:

- Sample Preparation:
 - Soil/Sediment: Extraction with an organic solvent (e.g., acetonitrile) followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
 - Water: Liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) or SPE.
- GC-MS Analysis:
 - Gas Chromatograph (GC):



- Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5ms).
- Injector: Splitless injection mode is typically used for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate Fuberidazole from other compounds in the extract. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all components.
- Mass Spectrometer (MS):
 - Ionization: Electron Impact (EI) ionization is commonly used.
 - Acquisition Mode: Selected Ion Monitoring (SIM) mode is employed for higher sensitivity and selectivity, where specific ions characteristic of Fuberidazole are monitored.

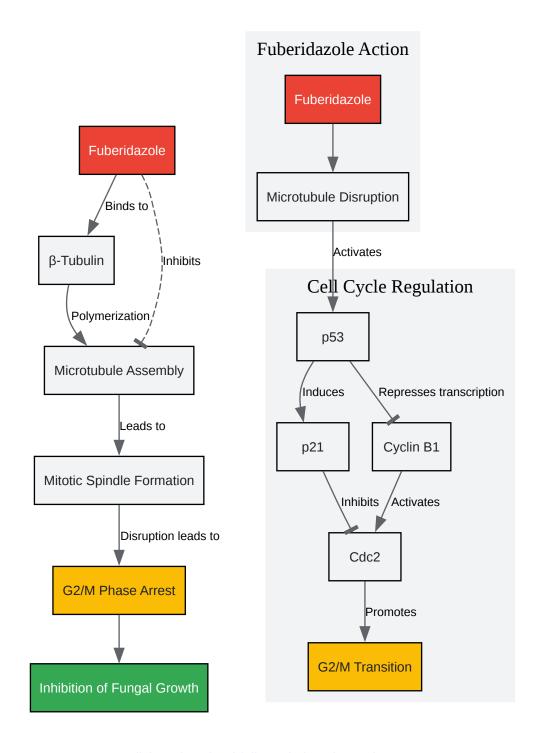
Mechanism of Action and Signaling Pathways

Fuberidazole, like other benzimidazole fungicides, exerts its antifungal activity by disrupting microtubule formation, which is crucial for mitosis and cell division in fungi[7].

Inhibition of β-Tubulin Polymerization

The primary molecular target of benzimidazoles is β -tubulin, a subunit of microtubules. **Fuberidazole** binds to β -tubulin, preventing its polymerization into microtubules. This disruption of the microtubule assembly leads to the failure of mitotic spindle formation, resulting in the arrest of the cell cycle at the G2/M phase and ultimately inhibiting fungal growth[7].





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